molecular formula C21H22N6O2 B12178718 N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide

N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide

Cat. No.: B12178718
M. Wt: 390.4 g/mol
InChI Key: RZEIUYCUQQMQKU-UHFFFAOYSA-N
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Description

N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their biological activities

Preparation Methods

The synthesis of N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide involves several steps. The preparation typically starts with the formation of the indole moiety, which can be achieved through methods such as the Fischer indole synthesis. This involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst like methanesulfonic acid The final step includes the formation of the tetrazole ring and its attachment to the benzamide structure .

Chemical Reactions Analysis

N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

Scientific Research Applications

N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors in the body, influencing biological pathways. For example, it may interact with serotonin receptors, affecting neurotransmission and mood regulation . The tetrazole ring can also play a role in binding to enzymes or other proteins, modulating their activity .

Comparison with Similar Compounds

N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its combination of the indole, benzamide, and tetrazole moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H22N6O2

Molecular Weight

390.4 g/mol

IUPAC Name

N-[2-(5-methoxyindol-1-yl)ethyl]-3,4-dimethyl-2-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C21H22N6O2/c1-14-4-6-18(20(15(14)2)27-13-23-24-25-27)21(28)22-9-11-26-10-8-16-12-17(29-3)5-7-19(16)26/h4-8,10,12-13H,9,11H2,1-3H3,(H,22,28)

InChI Key

RZEIUYCUQQMQKU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)NCCN2C=CC3=C2C=CC(=C3)OC)N4C=NN=N4)C

Origin of Product

United States

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